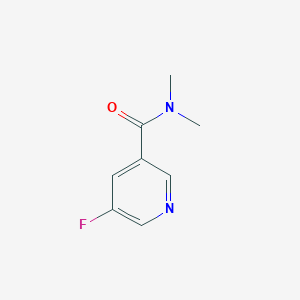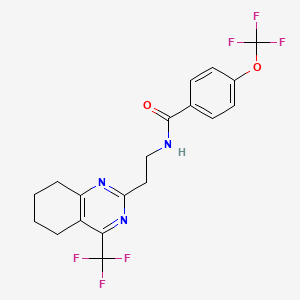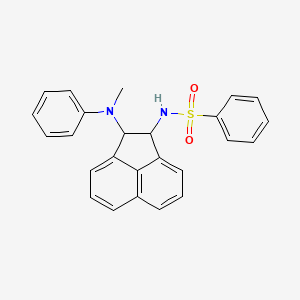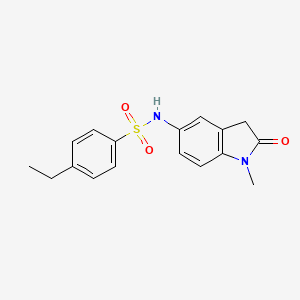
4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It has a molecular formula of C9H13NO2S and a molecular weight of 199.270 . This compound is related to the indolin-2-one derivatives, which have been synthesized and studied for their bioactive properties .
Synthesis Analysis
The synthesis of similar compounds, such as the indolin-2-one derivatives, has been reported in the literature . These compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor . The identification of the structures of these compounds was performed using the analysis of IR, MS, 1H NMR, and 13C NMR .Molecular Structure Analysis
The molecular structure of “4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” can be inferred from its molecular structure. For instance, its molecular weight is 199.270 . Other properties such as solubility, melting point, and boiling point are not explicitly mentioned in the retrieved sources.科学的研究の応用
Antimicrobial and Anticancer Potential
A study conducted by Kumar et al. (2014) synthesized derivatives of benzenesulfonamide, closely related to 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, and evaluated them for antimicrobial and anticancer activities. The results suggested significant effectiveness against microbial strains and cancer cell lines, highlighting the potential of these compounds in developing new therapeutic agents (Kumar et al., 2014).
Antihyperglycemic Activity
Research by Eissa (2013) on isoindoline-1,3-dione analogues, structurally similar to the compound , showed promising antihyperglycemic properties. Some synthesized compounds displayed significant activity as antihyperglycemic agents, potentially leading to new leads for antidiabetic drugs (Eissa, 2013).
HIV-1 Infection Prevention
A 2015 study by Cheng De-ju focused on methylbenzenesulfonamide derivatives for their potential use in preventing human HIV-1 infection. This research implies that similar compounds like 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide might have applications in HIV-1 prevention (Cheng De-ju, 2015).
Photodynamic Therapy for Cancer
Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with a derivative of benzenesulfonamide, showing high singlet oxygen quantum yield. This compound's properties suggest its potential use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Inhibitory Action on Carbonic Anhydrase Isoforms
Lolak et al. (2019) investigated ureido benzenesulfonamides incorporating triazine moieties as inhibitors of human carbonic anhydrase isoforms, relevant in diseases like glaucoma, epilepsy, and cancer. Their findings indicate that similar compounds might have therapeutic applications in these areas (Lolak et al., 2019).
将来の方向性
The future directions for the study of “4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” and similar compounds could involve further exploration of their bioactive properties . For instance, some indolin-2-one derivatives have shown notable cytotoxicity toward human cancer cell lines . Thus, these compounds could be further developed as potential anticancer agents .
特性
IUPAC Name |
4-ethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-12-4-7-15(8-5-12)23(21,22)18-14-6-9-16-13(10-14)11-17(20)19(16)2/h4-10,18H,3,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJFUBRBHBMXDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2412098.png)
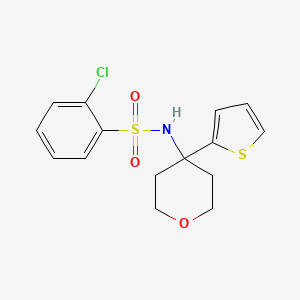
![5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2412101.png)
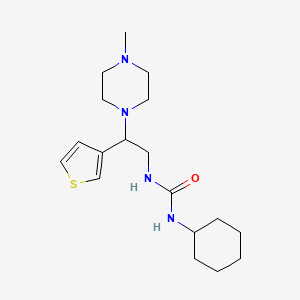

![3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2412104.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2412107.png)

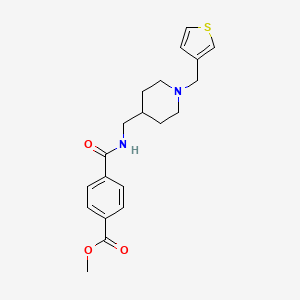
![(4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone](/img/structure/B2412112.png)
